2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenoxyphenyl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then cyclized with ethyl acetoacetate to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with 4-phenoxyphenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways or inhibit the activity of certain proteins, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid
- N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
Uniqueness
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenoxyphenyl)acetamide is unique due to its specific structural features, such as the combination of a pyridazinone core with phenoxyphenyl and chlorophenyl substituents. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C24H18ClN3O3 |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C24H18ClN3O3/c25-21-9-5-4-8-20(21)22-14-15-24(30)28(27-22)16-23(29)26-17-10-12-19(13-11-17)31-18-6-2-1-3-7-18/h1-15H,16H2,(H,26,29) |
InChI Key |
SFFGJIHVKUHDDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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